molecular formula C8H20Cl3N3 B2907130 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride CAS No. 1883347-27-0

2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride

Cat. No. B2907130
CAS RN: 1883347-27-0
M. Wt: 264.62
InChI Key: JUMKBBXIMDOSTJ-UHFFFAOYSA-N
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Description

“2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride” is a chemical compound with the CAS Number: 1883347-27-0 . It has a molecular weight of 264.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3.3ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;;/h8-9H,2-7H2,1H3;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H20Cl3N3 . It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.3ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;;/h8-9H,2-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMKBBXIMDOSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCNCC2C1.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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